molecular formula C10H13FN2O4 B10848159 Deoxyfluorothymidine

Deoxyfluorothymidine

Cat. No.: B10848159
M. Wt: 244.22 g/mol
InChI Key: KKBCCKWJPCJQLO-XVKPBYJWSA-N
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Description

Deoxyfluorothymidine, also known as 3’-deoxy-3’-fluorothymidine, is a fluorinated nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification imparts unique properties to this compound, making it a valuable compound in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyfluorothymidine can be synthesized through a multi-step process involving the fluorination of thymidine. One common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves automated synthesis using anhydro precursors and purification through neutral alumina columns. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Deoxyfluorothymidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleoside.

    Phosphorylation: this compound can be phosphorylated to form its triphosphate derivative, which is biologically active.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical or biological studies.

Scientific Research Applications

Deoxyfluorothymidine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other fluorinated nucleosides.

    Biology: this compound is used in studies involving DNA synthesis and repair mechanisms.

    Medicine: It serves as a radiopharmaceutical for imaging tumor proliferation using positron emission tomography (PET).

    Industry: this compound is used in the production of diagnostic agents and as a research tool in drug development.

Mechanism of Action

Deoxyfluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during replication. This incorporation disrupts DNA synthesis and function, leading to the formation of defective proteins and an increased mutation rate. The compound targets thymidine kinase 1 (TK1), an enzyme involved in DNA synthesis, and its uptake is regulated by this enzyme .

Comparison with Similar Compounds

Uniqueness: Deoxyfluorothymidine is unique due to its specific fluorination at the 3’ position, which imparts distinct properties compared to other fluorinated nucleosides. Its ability to be used as a radiopharmaceutical for PET imaging sets it apart from other similar compounds, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

IUPAC Name

1-[(2S,5S)-2-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-6-4-13(9(16)12-8(6)15)10(11)3-2-7(5-14)17-10/h4,7,14H,2-3,5H2,1H3,(H,12,15,16)/t7-,10-/m0/s1

InChI Key

KKBCCKWJPCJQLO-XVKPBYJWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@]2(CC[C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2(CCC(O2)CO)F

Origin of Product

United States

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